molecular formula C5H5NS2 B027384 Pyridine-2-dithioperoxol CAS No. 105988-28-1

Pyridine-2-dithioperoxol

Cat. No.: B027384
CAS No.: 105988-28-1
M. Wt: 143.2 g/mol
InChI Key: ROJBIOJYHVAOFT-UHFFFAOYSA-N
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Description

Pyridine-2-dithioperoxol (systematic name: this compound) is a pyridine-derived compound characterized by a dithioperoxol (-S-S-O-) functional group at the 2-position of the pyridine ring. This structure confers unique chemical reactivity, particularly in redox reactions and coordination chemistry.

Properties

CAS No.

105988-28-1

Molecular Formula

C5H5NS2

Molecular Weight

143.2 g/mol

IUPAC Name

2-(disulfanyl)pyridine

InChI

InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H

InChI Key

ROJBIOJYHVAOFT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SS

Canonical SMILES

C1=CC=NC(=C1)SS

Synonyms

2-Pyridinesulfenothioicacid(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally related pyridine derivatives and pesticidal compounds:

Structural Analogues

5,6-Dimethoxypyridin-2-ol Structure: A pyridine derivative with methoxy (-OCH₃) groups at the 5- and 6-positions and a hydroxyl (-OH) group at the 2-position. Key Differences: Lacks the dithioperoxol group, limiting its redox activity compared to Pyridine-2-dithioperoxol.

Pyriproxyfen Structure: Contains a pyridine ring but substituted with phenoxy and methoxy groups, forming a juvenile hormone mimic. Application: Used as an insect growth regulator, contrasting with this compound’s undefined pesticidal role. The absence of sulfur-based functional groups reduces its oxidative reactivity .

Functional Group Analogues

Dinoseb (2-(1-methylpropyl)-4,6-dinitrophenol) Structure: A dinitrophenol herbicide with a nitro (-NO₂) group. Reactivity: Nitro groups are strong electron-withdrawing moieties, differing from the sulfur-oxygen redox activity of this compound. Dinoseb’s primary use is as a herbicide, suggesting divergent biological targets .

Tabulated Comparison

Compound Functional Groups Key Applications Redox Activity Evidence ID
This compound -S-S-O- (dithioperoxol) Undefined (theoretical) High N/A
5,6-Dimethoxypyridin-2-ol -OCH₃, -OH Catalysis, Ligands Moderate
Pyriproxyfen -OCH₃, phenoxy Insect growth regulator Low
Dinoseb -NO₂, -OH Herbicide Moderate

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound’s synthesis, stability, or applications were found in the provided sources. Comparisons rely on structural and functional inferences from unrelated pyridine derivatives or pesticidal compounds.
  • Contrasts with pyriproxyfen and dinoseb highlight the importance of sulfur-oxygen bonds in redox-driven applications.

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